molecular formula C9H11N3O2S B13105990 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13105990
M. Wt: 225.27 g/mol
InChI Key: GCSZIEFAEVVTHW-UHFFFAOYSA-N
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Description

2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis approach. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process starts with the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through microwave-assisted multi-component reactions. This green synthesis approach uses aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The hydroxyl group at the 7th position can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an AChE inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one: Similar in structure but lacks the butyl group at the 2nd position.

    5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one: Contains a furan ring fused to the thiadiazolo pyrimidine core.

    6H-furo[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-8(7H)-one: Another derivative with a furan ring but different substitution pattern.

Uniqueness

The uniqueness of 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-butyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2S/c1-2-3-4-7-11-12-8(14)5-6(13)10-9(12)15-7/h5,13H,2-4H2,1H3

InChI Key

GCSZIEFAEVVTHW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)O

Origin of Product

United States

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